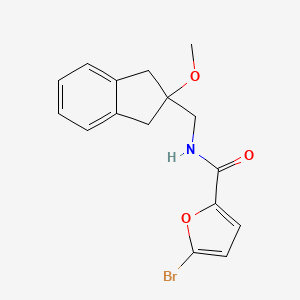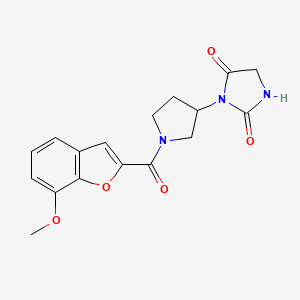
N-(1-cyanocyclobutyl)-4-methanesulfonyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl ring, followed by the introduction of the nitrile group. The methanesulfonyl and benzamide groups would likely be added in later steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the different groups contributing to its overall shape and properties. The cyclobutyl ring would add some rigidity to the structure, while the nitrile, methanesulfonyl, and benzamide groups would likely be involved in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups it contains. The nitrile group could be hydrolyzed to form a carboxylic acid, the methanesulfonyl group could participate in substitution reactions, and the benzamide group could undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, methanesulfonyl, and benzamide groups would likely make it more soluble in polar solvents .Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The different functional groups could potentially interact with various biological macromolecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16(14(10-15)8-3-9-14)13(17)11-4-6-12(7-5-11)20(2,18)19/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXLGQGKPWPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)

![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)



![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)

![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)


